Cas no 848498-79-3 (4-bromo-5-methyl-1H-Pyrrole-2-carboxylic acid)
4-bromo-5-methyl-1H-Pyrrole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-5-methyl-1H-Pyrrole-2-carboxylic acid
- 848498-79-3
- 4-Bromo-5-methyl-1H-pyrrole-2-carboxylicacid
- DB-340162
- SCHEMBL3117809
- ACGCAAPQQJNAPL-UHFFFAOYSA-N
-
- Inchi: 1S/C6H6BrNO2/c1-3-4(7)2-5(8-3)6(9)10/h2,8H,1H3,(H,9,10)
- InChI Key: ACGCAAPQQJNAPL-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)NC=1C
Computed Properties
- Exact Mass: 202.95819g/mol
- Monoisotopic Mass: 202.95819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 53.1Ų
4-bromo-5-methyl-1H-Pyrrole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109008947-5g |
4-Bromo-5-methyl-1H-pyrrole-2-carboxylic acid |
848498-79-3 | 97% | 5g |
$1656.24 | 2023-08-31 | |
| Alichem | A109008947-10g |
4-Bromo-5-methyl-1H-pyrrole-2-carboxylic acid |
848498-79-3 | 97% | 10g |
$2556.72 | 2023-08-31 | |
| Alichem | A109008947-25g |
4-Bromo-5-methyl-1H-pyrrole-2-carboxylic acid |
848498-79-3 | 97% | 25g |
$3864.56 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2042051-1g |
4-Bromo-5-methyl-1H-pyrrole-2-carboxylic acid |
848498-79-3 | 97% | 1g |
¥15245.00 | 2024-07-28 |
4-bromo-5-methyl-1H-Pyrrole-2-carboxylic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 4-bromo-5-methyl-1H-Pyrrole-2-carboxylic acid
4-Bromo-5-Methyl-1H-Pyrrole-2-Carboxylic Acid: A Comprehensive Overview
4-Bromo-5-Methyl-1H-Pyrrole-2-Carboxylic Acid, also known by its CAS number CAS No. 848498-79-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrrole derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The molecule features a pyrrole ring with substituents at positions 2, 4, and 5, making it a versatile platform for further chemical modifications and functionalization.
The structure of 4-Bromo-5-Methyl-1H-Pyrrole-2-Carboxylic Acid consists of a five-membered aromatic ring with one nitrogen atom. The substituents include a bromine atom at position 4, a methyl group at position 5, and a carboxylic acid group at position 2. These functional groups confer the molecule with both electron-withdrawing and electron-donating properties, which are critical for its reactivity and potential applications. The carboxylic acid group, in particular, allows for easy incorporation into larger molecules or materials through esterification or amidation reactions.
Recent studies have highlighted the potential of pyrrole derivatives in the development of advanced materials such as conductive polymers and organic semiconductors. For instance, researchers have explored the use of 4-Bromo-5-Methyl-1H-Pyrrole-2-Carboxylic Acid as a building block for synthesizing polymeric materials with tailored electronic properties. These materials exhibit promising performance in applications such as flexible electronics, sensors, and energy storage devices.
In addition to its role in materials science, 4-Bromo-5-Methyl-1H-Pyrrole-2-Carboxylic Acid has also been investigated for its biological activity. Studies have shown that this compound exhibits moderate antioxidant properties, making it a potential candidate for further exploration in the field of nutraceuticals or pharmaceuticals. Its ability to scavenge free radicals suggests that it could be used as a protective agent against oxidative stress-related diseases.
The synthesis of CAS No. 848498-79-3 typically involves multi-step organic reactions, including bromination, alkylation, and oxidation processes. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound is suitable for both academic research and industrial applications. The availability of this compound has facilitated its use in various laboratories worldwide, contributing to the advancement of related fields.
In terms of physical properties, 4-Bromo-5-Methyl-1H-Pyrrole-2-Carboxylic Acid is characterized by its melting point, solubility in common solvents, and UV-vis absorption spectrum. These properties are essential for understanding its behavior in different chemical environments and for designing experiments that exploit its unique characteristics. For example, its UV-vis absorption properties make it a candidate for use in light-responsive materials or sensors.
The application of computational chemistry techniques has further enhanced our understanding of this compound's electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into the distribution of electron density within the molecule, which is crucial for predicting its reactivity in various chemical transformations. Such computational studies have also guided experimental efforts to modify the molecule's structure for improved performance in specific applications.
In conclusion, 4-Bromo-5-Methyl-1H-Pyrrole-2-Carboxylic Acid, with its unique structure and versatile functional groups, continues to be a focal point in both academic research and industrial development. Its potential applications span across materials science, electronics, biotechnology, and pharmaceuticals. As researchers continue to explore its properties and develop new synthesis routes, this compound is expected to play an increasingly important role in advancing modern technologies.
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